

H-Gly-Phe-AMC: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Gly-Phe-AMC

Cat. No.: B1336567

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **H-Gly-Phe-AMC** (Glycyl-L-phenylalanine 7-amido-4-methylcoumarin), a fluorogenic substrate critical for the study of specific proteases. This guide covers its chemical properties, its primary enzymatic target, detailed experimental protocols for its use, and its role in relevant biological pathways.

Core Compound Properties

H-Gly-Phe-AMC is a synthetic dipeptide substrate recognized for its high sensitivity and specificity in enzyme assays. Its utility lies in the covalent linkage of the Gly-Phe dipeptide to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact state, the substrate is minimally fluorescent. Enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety releases the free fluorophore, resulting in a quantifiable increase in fluorescence. This property makes it an invaluable tool for real-time kinetic analysis of enzyme activity.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of **H-Gly-Phe-AMC**.

| Property | Value | Citations |
|--------------------|---|-----------|
| CAS Number | 201852-70-2 | [1] |
| Molecular Formula | C ₂₁ H ₂₁ N ₃ O ₄ | [1] |
| Molecular Weight | 379.41 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (typically analyzed by HPLC) | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [4] |

Fluorophore Spectral Properties

The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is the basis for the assay. The spectral properties are critical for accurate measurement.

| Spectral Property | Wavelength Range (nm) | Citations |
|--------------------|-----------------------|-----------|
| Excitation Maximum | 341 - 380 | [5][6] |
| Emission Maximum | 440 - 460 | [5][6] |

Primary Enzymatic Target: Dipeptidyl Peptidase I (Cathepsin C)

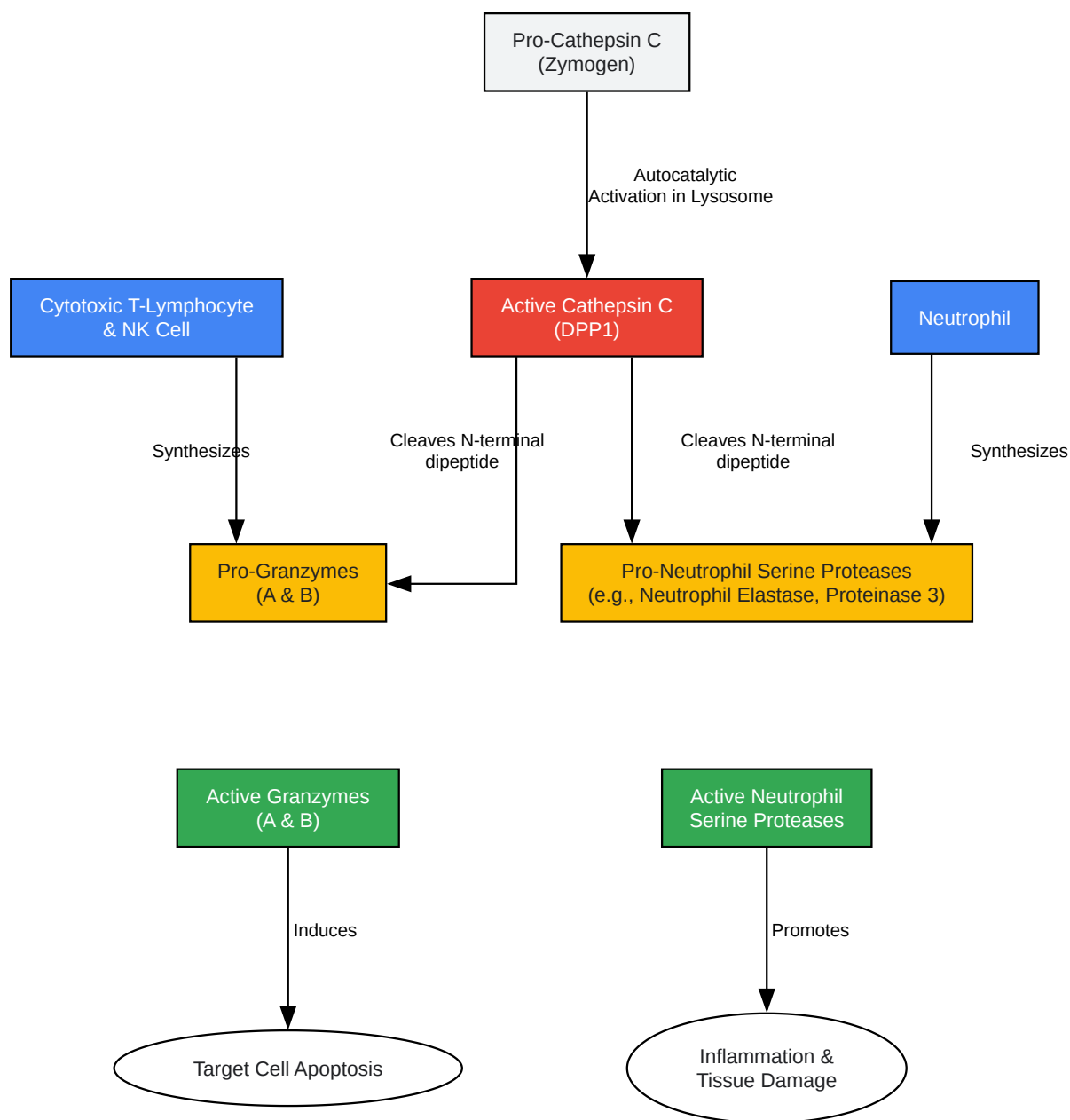
H-Gly-Phe-AMC is a highly sensitive substrate for Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C.[1][7] Cathepsin C is a lysosomal cysteine protease that plays a pivotal role in the activation of a variety of pro-inflammatory serine proteases.[6][8] It functions by systematically removing dipeptides from the N-terminus of its polypeptide substrates.[9]

The activation of these serine proteases is a critical step in numerous physiological and pathological processes, particularly within the immune system. For instance, Cathepsin C is

responsible for activating neutrophil serine proteases (such as neutrophil elastase and proteinase 3) and granzymes A and B in cytotoxic T lymphocytes and Natural Killer (NK) cells. [6][8] Given this central role, Cathepsin C is a significant therapeutic target for a range of inflammatory diseases, and H-**Gly-Phe-AMC** serves as a key reagent in the discovery of its inhibitors.[10]

Biological Pathway: Cathepsin C-Mediated Protease Activation

Cathepsin C acts as an upstream activator for several critical immune effector proteins. The pathway begins with the synthesis of inactive zymogens (pro-proteases) which are then processed by Cathepsin C within cellular lysosomes to become active enzymes.



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Caption: Cathepsin C activation cascade in immune cells.

Experimental Protocol: Fluorogenic Cathepsin C Activity Assay

This protocol provides a generalized method for measuring Cathepsin C activity in vitro using **H-Gly-Phe-AMC**. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Required Materials

- Recombinant Cathepsin C or cell lysate containing the enzyme
- **H-Gly-Phe-AMC** substrate
- Dimethyl Sulfoxide (DMSO)
- Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5 (Prepare fresh)
- Black, flat-bottom 96-well microplate (for fluorescence assays)
- Fluorescence plate reader with excitation/emission filters for ~360 nm and ~460 nm, respectively.

Reagent Preparation

- **H-Gly-Phe-AMC** Stock Solution: Prepare a 10 mM stock solution by dissolving **H-Gly-Phe-AMC** in 100% DMSO. Store this stock at -20°C, protected from light.
- Enzyme Solution: Prepare a working solution of recombinant Cathepsin C or cell lysate by diluting it in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Substrate Working Solution: Immediately before use, dilute the 10 mM stock solution of **H-Gly-Phe-AMC** into the assay buffer. A typical final assay concentration is between 10-100 µM.

Assay Procedure

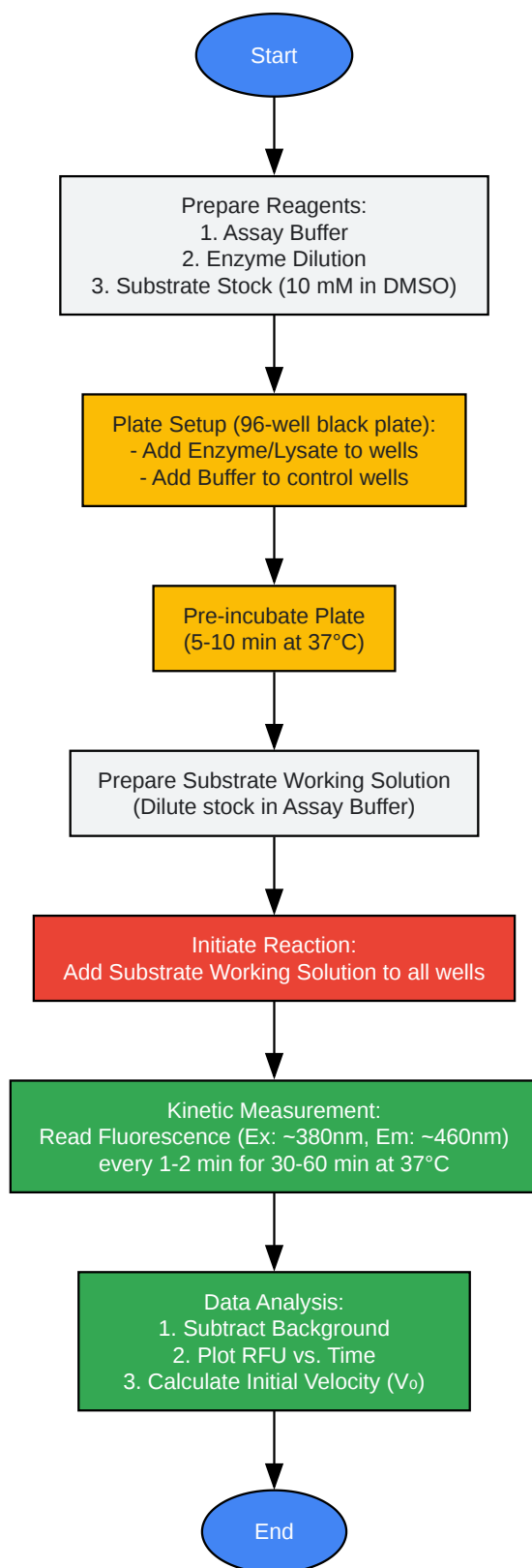
- Plate Setup: Add the enzyme solution (e.g., 50 μL) to the wells of the 96-well plate. Include appropriate controls:
 - No-Enzyme Control: Assay buffer only, to measure background fluorescence of the substrate.
 - Inhibitor Control (Optional): Enzyme pre-incubated with a known Cathepsin C inhibitor to confirm specificity.
- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
- Reaction Initiation: Add the substrate working solution (e.g., 50 μL) to all wells to initiate the reaction. The final volume in each well would be 100 μL .
- Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for a period of 30-60 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[\[9\]](#)[\[11\]](#)

Data Analysis

- Subtract the background fluorescence (from the no-enzyme control wells) from all other readings.
- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each sample.
- Determine the initial reaction velocity (V_0) from the linear portion of the curve (RFU/min).
- This rate is directly proportional to the Cathepsin C activity in the sample. If desired, a standard curve using free AMC can be generated to convert RFU values into moles of product formed.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Cathepsin C activity assay.



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Caption: Standard workflow for a Cathepsin C fluorogenic assay.

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